molecular formula C38H64N10O11 B12527222 Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine CAS No. 695815-77-1

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine

Cat. No.: B12527222
CAS No.: 695815-77-1
M. Wt: 837.0 g/mol
InChI Key: CIDPDWROEIORIR-RRXIKBFASA-N
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Description

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine is a complex peptide compound composed of multiple amino acids. This compound is characterized by its unique sequence of glycine, valine, and proline residues, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into bacterial or yeast expression systems, allowing for the production of the peptide in large quantities through fermentation.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reduction reactions can be carried out using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds.

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid

    Reduction: DTT, TCEP

    Substitution: Site-directed mutagenesis, chemical modification

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.

Scientific Research Applications

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine has various applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • Glycyl-L-valyl-L-prolylglycyl-L-valine
  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • L-Proline, glycyl-L-valylglycyl-L-valyl-L-alanyl-

Uniqueness

Glycyl-L-valyl-L-prolylglycyl-L-valylglycyl-L-valyl-L-prolylglycyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

695815-77-1

Molecular Formula

C38H64N10O11

Molecular Weight

837.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C38H64N10O11/c1-19(2)29(44-26(50)16-40-33(53)23-11-9-13-47(23)36(56)30(20(3)4)43-25(49)15-39)35(55)42-18-27(51)45-31(21(5)6)37(57)48-14-10-12-24(48)34(54)41-17-28(52)46-32(22(7)8)38(58)59/h19-24,29-32H,9-18,39H2,1-8H3,(H,40,53)(H,41,54)(H,42,55)(H,43,49)(H,44,50)(H,45,51)(H,46,52)(H,58,59)/t23-,24-,29-,30-,31-,32-/m0/s1

InChI Key

CIDPDWROEIORIR-RRXIKBFASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)CN

Origin of Product

United States

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